N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-21-13(12-6-3-7-22-12)9-19-14(20)10-4-2-5-11(8-10)15(16,17)18/h2-8,13H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGABYWKLIXSYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as 2-furoic acid or its derivatives.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using reagents like methoxyethyl halides.
Formation of the Benzamide Core: The benzamide core is formed by reacting an appropriate benzoyl chloride with an amine precursor.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of appropriate catalysts.
Major Products
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines derived from the benzamide core.
Substitution: Compounds with substituted trifluoromethyl groups.
Scientific Research Applications
N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
- Substituents : A 3-methyl group on the benzamide and a 2-hydroxy-1,1-dimethylethyl chain on the amide nitrogen.
- Key Differences : Replaces the trifluoromethyl group with a methyl and substitutes the furan-methoxyethyl chain with a hydroxyl-containing aliphatic group.
- Applications : Acts as an N,O-bidentate directing group for metal-catalyzed C–H bond functionalization, highlighting the role of hydroxyl groups in coordinating metals .
Radioiodinated Benzamides (e.g., [¹²⁵I]PIMBA) ()
- Substituents : Piperidinylethyl and iodinated aromatic groups.
- Key Differences : Lacks the furan and methoxyethyl moieties but shares the benzamide core.
- Applications : High-affinity sigma receptor ligands for prostate cancer imaging and therapy. The trifluoromethyl group in the target compound may similarly enhance binding affinity through hydrophobic interactions .
Nitazoxanide ()
- Substituents : A nitro-thiazole ring and acetyloxy group.
- Key Differences : Replaces the trifluoromethyl and furan-methoxyethyl groups with a nitro-thiazole, demonstrating structural versatility in benzamide-based antiparasitic agents .
Physicochemical Properties
Crystal Packing and Stability ()
- N-(2-(Trifluoromethyl)Phenyl)Benzamide Derivatives: Studies on halogenated analogs (3-fluoro, 3-bromo, 3-iodo) reveal that the trifluoromethyl group induces strong C–H···F and π-stacking interactions, stabilizing crystal lattices.
Lipophilicity and Solubility
- The trifluoromethyl group increases logP (hydrophobicity), enhancing membrane permeability but reducing aqueous solubility. The methoxyethyl chain in the target compound may improve solubility relative to analogs with purely hydrophobic substituents (e.g., ’s pyrazine-methyl group) .
Sigma Receptor Targeting ()
- Benzamides with lipophilic substituents (e.g., piperidinylethyl, trifluoromethyl) show high tumor uptake in prostate cancer models.
Comparative Data Table
Biological Activity
N-[2-(furan-2-yl)-2-methoxyethyl]-3-(trifluoromethyl)benzamide is a compound of considerable interest in medicinal chemistry, attributed to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H14F3NO3
- Molecular Weight : 305.26 g/mol
- CAS Number : Not available in the provided data.
The compound features a furan ring, a methoxyethyl group, and a trifluoromethyl substituent on the benzamide moiety, which are critical for its biological properties.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
- Enzyme Inhibition : The compound is believed to interact with specific enzymes, potentially inhibiting their activity. This may involve binding to the active site or allosteric sites, altering enzyme conformation and function.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that are critical in disease processes.
- Antioxidant Properties : Some studies suggest that this compound exhibits antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.
Study 1: Anticancer Activity
A study explored the anticancer potential of this compound in vitro against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of 15 μM against breast cancer cells (MCF-7). The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Study 2: Antimicrobial Effects
Another research focused on the antimicrobial properties of the compound. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL. This suggests potential use in treating bacterial infections.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
